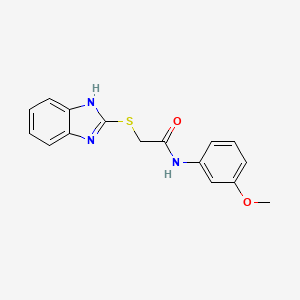
5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-4-(4-bromophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a bromophenyl group, an acetyl group, and a methyl group attached to a tetrahydropyrimidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-4-(4-bromophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one can be achieved through the Biginelli reaction, which is a well-known multicomponent reaction. This reaction involves the condensation of a β-keto ester, an aldehyde, and urea or thiourea in the presence of a catalyst. For instance, the use of Nafion-Ga, an environmentally benign catalyst, has been reported to facilitate the synthesis of dihydropyrimidinones under solvent-free conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of efficient catalysts like Nafion-Ga can be applied to scale up the synthesis process. The use of solid catalysts and solvent-free conditions can enhance the sustainability and efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
5-acetyl-4-(4-bromophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
5-acetyl-4-(4-bromophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.
Industry: Used in the development of materials with specific chemical properties, such as catalysts or ligands.
Mécanisme D'action
The mechanism of action of 5-acetyl-4-(4-bromophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and the tetrahydropyrimidinone ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-acetyl-4-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one
- 5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one
- 5-acetyl-4-(4-methylphenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one
Uniqueness
The presence of the bromophenyl group in 5-acetyl-4-(4-bromophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one distinguishes it from other similar compounds. This group can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it unique in its applications and interactions.
Propriétés
Formule moléculaire |
C13H13BrN2O2 |
|---|---|
Poids moléculaire |
309.16 g/mol |
Nom IUPAC |
5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C13H13BrN2O2/c1-7-11(8(2)17)12(16-13(18)15-7)9-3-5-10(14)6-4-9/h3-6,12H,1-2H3,(H2,15,16,18) |
Clé InChI |
TXPMAROLYRGIEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B15012991.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B15013001.png)
![N-(2,4-Dichlorophenyl)-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B15013009.png)

![4-[(Mesitylimino)methyl]-2-methoxyphenyl acetate](/img/structure/B15013018.png)


![4-(3-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-2-{[(4-methylphenyl)sulfonyl]amino}-3-oxopropyl)phenyl 4-methylbenzenesulfonate (non-preferred name)](/img/structure/B15013036.png)
![N-[(E)-(4-fluorophenyl)methylidene]-3-(methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B15013044.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15013052.png)
![N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B15013060.png)


![2-[(5-isopropyl-2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B15013086.png)
